molecular formula C17H14F3N3O3S B1670271 德拉考昔布 CAS No. 169590-41-4

德拉考昔布

货号 B1670271
CAS 编号: 169590-41-4
分子量: 397.4 g/mol
InChI 键: WAZQAZKAZLXFMK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Deracoxib, sold under the trade name Deramaxx, is a nonsteroidal anti-inflammatory drug (NSAID) of the coxib class . It is used in dogs to treat pain associated with osteoarthritis, or to prevent pain following orthopedic or dental surgery . It is available as beef-flavored tablets .


Molecular Structure Analysis

The crystal structure of Deracoxib has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional theory techniques . Deracoxib crystallizes in space group Pbca (#61) with a = 9.68338(11), b = 9.50690(5), c = 38.2934(4) Å, V = 3525.25(3) Å3, and Z = 8 .


Physical And Chemical Properties Analysis

Deracoxib is a compound containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The molecular weight of Deracoxib is 397.37 g·mol −1 .

科学研究应用

抗肿瘤作用

德拉考昔布已显示出在癌症治疗中的潜力,特别是在兽医学中。观察到它对犬膀胱移行细胞癌 (TCC) 具有抗肿瘤活性,相当一部分受试者显示出部分缓解或疾病稳定 (McMillan 等,2011)。此外,德拉考昔布已被研究用于保护正常细胞免受化疗药物阿霉素在犬乳腺上皮细胞中的毒性作用 (Bakirel 等,2017)。它还显示出与阿霉素对犬乳腺肿瘤细胞系的协同生长抑制作用 (Bakirel 等,2016)

对氧化应激的影响

体外研究表明,德拉考昔布可以减轻犬乳腺癌细胞中的氧化应激。发现它通过调节酶促和非酶促成分来减轻阿霉素诱导的氧化损伤,表明其通过系统调节抗氧化防御系统在癌症治疗中的潜力 (Alkan 等,2014)

药代动力学和选择性

德拉考昔布的药代动力学已在马中进行评估,表明它在口服后被吸收,并且可能是马各种疾病的有用抗炎治疗方法。这项研究还强调了它对环氧合酶-2 (COX-2) 的选择性 (Davis 等,2011)

晶体结构分析

德拉考昔布的晶体结构已被解析和优化,为进一步的药物开发和了解其与生物分子的相互作用提供了有价值的信息 (Kaduk 等,2023)

属性

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045975
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deracoxib

CAS RN

169590-41-4
Record name Deracoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169590-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deracoxib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deracoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11395
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deracoxib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deracoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DERACOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX29JB5XWV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deracoxib
Reactant of Route 2
Reactant of Route 2
Deracoxib
Reactant of Route 3
Deracoxib
Reactant of Route 4
Reactant of Route 4
Deracoxib
Reactant of Route 5
Reactant of Route 5
Deracoxib
Reactant of Route 6
Reactant of Route 6
Deracoxib

Citations

For This Compound
1,900
Citations
ES Roberts, KA Van Lare, BR Marable… - Journal of veterinary …, 2009 - Wiley Online Library
… mg/kg/day deracoxib once daily for 6 months… deracoxib. Focal renal papillary necrosis was seen in one dog treated with 8 mg/kg/day and in three dogs receiving 10 mg/kg/day deracoxib …
Number of citations: 35 onlinelibrary.wiley.com
SE Bienhoff, ES Smith, LM Roycroft… - Veterinary …, 2012 - Wiley Online Library
… and safety of deracoxib for control of postoperative pain and inflammation associated with soft tissue surgery in dogs. We hypothesized that deracoxib administered perioperatively …
Number of citations: 37 onlinelibrary.wiley.com
KA Sennello, MS Leib - Journal of veterinary internal medicine, 2006 - Wiley Online Library
… No significant differences in total scores were found between placebo and deracoxib on … and deracoxib groups whereas no significant differences were found between the deracoxib …
Number of citations: 41 onlinelibrary.wiley.com
JK Sessions, LR Reynolds… - American journal of …, 2005 - Am Vet Med Assoc
… Procedure —Each dog received carprofen, deracoxib, or … Results —Carprofen and deracoxib significantly suppressed … Results indicate that carprofen and deracoxib act in vivo on target …
Number of citations: 75 avmajournals.avma.org
SL Blois, DG Allen, RD Wood… - American journal of …, 2010 - Am Vet Med Assoc
… Deracoxib caused a mild decrease in platelet aggregation induced by 50μM ADP. Platelet … Deracoxib administration resulted in a minor abnormality in platelet aggregation. Anti-…
Number of citations: 57 avmajournals.avma.org
JL Davis, JF Marshall, MG Papich… - Journal of veterinary …, 2011 - Wiley Online Library
… Following PO administration, deracoxib had a long elimination … selectivity assays showed that deracoxib was selective for … This study showed that deracoxib is absorbed in the horse …
Number of citations: 21 onlinelibrary.wiley.com
KB Mullins, JM Thomason, KV Lunsford… - Veterinary Anaesthesia …, 2012 - Elsevier
Objective To determine effects of anti-inflammatory doses of COX-2 selective NSAIDs carprofen, meloxicam, and deracoxib on platelet function in dogs and urine 11-dehydro-…
Number of citations: 49 www.sciencedirect.com
SK McMillan, P Boria, GE Moore… - Journal of the …, 2011 - Am Vet Med Assoc
… Procedures —Dogs were treated PO with deracoxib at a dosage … Toxic effects of deracoxib administration in dogs were … abnormalities attributed to deracoxib administration were noted …
Number of citations: 92 avmajournals.avma.org
S Spyra, A Meisner, M Schaefer… - British Journal of …, 2017 - Wiley Online Library
… (2‐APB), was efficaciously enhanced by deracoxib and celecoxib, two COX‐2‐selective … The effects of celecoxib and deracoxib on TRPV3 were dependent on the stimulus used to …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
DL Millis, JP Weigel, T Moyers, FC Buonomo - Vet Ther, 2002 - researchgate.net
… The medium and high dosages of deracoxib were effective in preventing lameness and … degree than the medium dose of deracoxib. Preemptive deracoxib treatment at dosages as low …
Number of citations: 73 www.researchgate.net

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。